6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS No.: 2097949-52-3
Cat. No.: VC3142560
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097949-52-3 |
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Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | 6-(2,6-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-6-10(12(16)17)13-7-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) |
Standard InChI Key | MAXXPRAUDARYNN-UHFFFAOYSA-N |
SMILES | CC1CCCC(N1C2=NC=NC(=C2)C(=O)O)C |
Canonical SMILES | CC1CCCC(N1C2=NC=NC(=C2)C(=O)O)C |
Introduction
Structural Characteristics and Chemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid features a pyrimidine core with a carboxylic acid group at the 4-position and a 2,6-dimethylpiperidine substituent at the 6-position. This structural arrangement confers specific chemical properties that influence its reactivity, solubility, and potential biological interactions. The compound belongs to the broader family of pyrimidine-based heterocycles, which are prevalent in numerous bioactive compounds and pharmaceutical agents.
The pyrimidine ring in this compound is expected to exhibit aromatic character with the two nitrogen atoms influencing electron distribution across the ring system. The presence of the carboxylic acid functional group at position 4 introduces acidic properties, while the tertiary amine of the piperidine ring contributes basic characteristics, making this compound amphoteric in nature.
Structural Comparison with Related Compounds
The structural features of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid share similarities with several compounds described in the literature. For instance, the compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid represents a structural isomer where the positions of the functional groups are altered . Similarly, the compound exhibits structural resemblance to N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide, which contains a comparable pyrimidine-piperidine linkage.
Synthetic Methodologies
The synthesis of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid would likely involve strategic approaches similar to those used for structurally related compounds. Based on established synthetic routes for pyrimidine derivatives, several potential synthetic pathways can be proposed.
Proposed Synthetic Routes
A feasible synthetic strategy would involve nucleophilic aromatic substitution reactions using appropriately functionalized pyrimidine precursors. The following scheme outlines a potential multi-step synthesis:
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Starting with 4,6-dichloropyrimidine as the base scaffold
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Selective nucleophilic aromatic substitution at the 6-position with 2,6-dimethylpiperidine
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Subsequent functionalization of the 4-position through lithiation or palladium-catalyzed carbonylation
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Final oxidation or hydrolysis to obtain the carboxylic acid derivative
This synthetic approach draws parallels from methodologies employed in the synthesis of similar pyrimidine derivatives, such as those described for pyrazolo[1,5-a]pyrimidine-2-carboxylate compounds . The coupling stage would likely require controlled reaction conditions to ensure regioselectivity.
Alternative Synthetic Approaches
An alternative approach might involve the use of peptide coupling reagents, as demonstrated in the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid . In this case, the synthesis could proceed through:
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Preparation of a suitably protected pyrimidine-4-carboxylic acid intermediate
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Coupling with 2,6-dimethylpiperidine using reagents such as 1,1'-carbonyldiimidazole
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Subsequent deprotection to yield the target compound
The choice of synthetic route would be influenced by factors such as availability of starting materials, desired scale, and potential for side reactions.
Step | Reagents | Conditions | Expected Yield | Potential Challenges |
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Nucleophilic substitution | 4,6-dichloropyrimidine, 2,6-dimethylpiperidine, base (e.g., K₂CO₃) | DMF, 60-80°C, 12-24h | 70-85% | Regioselectivity, competing substitution |
Carbonylation | Pd(OAc)₂, CO, PPh₃, base | THF, 60-70°C, CO atmosphere, 6-12h | 60-75% | Catalyst poisoning, CO handling |
Ester hydrolysis | LiOH or NaOH | THF/H₂O, room temperature, 4-8h | 85-95% | Complete hydrolysis without degradation |
Peptide coupling | Carboxylic acid, amine, coupling agent (CDI or HATU) | DMF or DCM, 0°C to rt, 12-24h | 65-80% | Side reactions, purification challenges |
Chemical Reactivity and Transformations
The chemical reactivity of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is largely governed by its functional groups and heterocyclic nature. Understanding these reactivity patterns is crucial for developing synthetic methodologies and predicting potential metabolic pathways.
Carboxylic Acid Reactivity
The carboxylic acid moiety at the 4-position of the pyrimidine ring serves as a versatile functional group for various transformations:
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Esterification reactions with alcohols to form corresponding esters
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Amide formation through reaction with amines, potentially facilitated by coupling reagents
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Reduction to primary alcohols using reducing agents such as lithium aluminum hydride
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Decarboxylation under specific thermal or catalytic conditions
These transformations parallel the chemistry observed in related compounds such as 6-Methyl-2-pyridinecarboxylic acid, which undergoes similar reactions .
Pyrimidine Ring Reactivity
The pyrimidine core provides opportunities for electrophilic and nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms:
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Electrophilic aromatic substitution reactions (typically requiring harsh conditions)
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Nucleophilic aromatic substitution at positions adjacent to ring nitrogens
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Metalation using strong bases followed by reaction with electrophiles
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Potential for coordination with metal centers through ring nitrogen atoms
Piperidine Functionality
The 2,6-dimethylpiperidine substituent contributes to the compound's basicity and offers sites for potential metabolic transformations:
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N-oxidation to form N-oxides
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Demethylation reactions at the methyl substituents
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Ring opening under specific conditions
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Potential for hydrogen-deuterium exchange at activated positions
Property | Prediction | Basis |
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Bioavailability | Moderate oral bioavailability | Based on molecular weight and log P values |
Blood-Brain Barrier Penetration | Limited | Due to carboxylic acid moiety |
Plasma Protein Binding | 60-80% | Based on lipophilicity and acidic character |
Primary Metabolism | Hepatic oxidation, conjugation | Common for similar heterocycles |
Half-life | 4-8 hours | Estimated from structural features |
Potential Toxicity | Moderate | Similar to other pyrimidine derivatives |
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing biological activity. Several structural features of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid may influence its biological profile:
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The carboxylic acid group at position 4 can form hydrogen bonds with target proteins, enhancing binding affinity.
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The piperidine nitrogen provides a basic center that could interact with acidic residues in biological targets.
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The methyl groups on the piperidine ring introduce steric constraints that may influence receptor selectivity.
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The pyrimidine ring offers a planar aromatic system capable of π-stacking interactions with aromatic amino acid residues.
Modification of these structural elements could lead to analogues with enhanced activity or selectivity profiles.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid.
NMR Spectroscopy
Predicted ¹H NMR spectrum would feature several characteristic signals:
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Pyrimidine CH proton: singlet at approximately δ 8.5-9.0 ppm
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Carboxylic acid proton: broad singlet at δ 12.0-13.0 ppm
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Piperidine methine protons: multiplets at δ 1.5-2.5 ppm
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Methyl protons: doublets at approximately δ 0.8-1.2 ppm
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Piperidine methylene protons: complex multiplets between δ 1.2-2.0 ppm
¹³C NMR would reveal signals corresponding to:
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Carboxylic acid carbon: approximately δ 165-170 ppm
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Pyrimidine ring carbons: δ 155-165 ppm (quaternary) and δ 115-130 ppm (CH)
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Piperidine carbons: δ 25-45 ppm
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Methyl carbons: δ 15-20 ppm
Infrared Spectroscopy
Key IR absorption bands would include:
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Carboxylic acid O-H stretch: broad band at 3000-3500 cm⁻¹
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Carboxylic acid C=O stretch: strong band at 1700-1725 cm⁻¹
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Pyrimidine C=N stretching: 1580-1620 cm⁻¹
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Aliphatic C-H stretching: 2850-2950 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak at m/z corresponding to the molecular weight (approximately 235)
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Fragmentation pattern featuring loss of carboxylic group (M-COOH)
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Fragmentation of the piperidine ring with characteristic patterns
Computational Studies and Molecular Modeling
Computational approaches provide valuable insights into the structural, electronic, and pharmacological properties of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid.
Molecular Docking Studies
Molecular docking studies could elucidate potential interactions between 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid and biological targets. Similar compounds have been studied for interactions with targets such as:
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TrmD enzyme from Pseudomonas aeruginosa, as mentioned for related pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid
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Human serum albumin, relevant for understanding pharmacokinetic properties
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Metalloenzymes, where the carboxylic acid group could participate in coordination with metal centers
Quantum Chemical Calculations
Quantum chemical calculations at appropriate levels of theory (e.g., DFT using B3LYP/6-31G* or similar basis sets) could provide information on:
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Optimized geometry and conformational preferences
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Electronic structure and charge distribution
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Frontier molecular orbitals (HOMO and LUMO) energies and distributions
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Electrostatic potential maps to identify nucleophilic and electrophilic regions
Table 6.1: Predicted Electronic Properties Based on Quantum Chemical Calculations
Property | Predicted Value | Significance |
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HOMO Energy | -6.0 to -6.5 eV | Relates to electron-donating capacity |
LUMO Energy | -1.5 to -2.0 eV | Relates to electron-accepting capacity |
HOMO-LUMO Gap | 4.0-4.5 eV | Indicator of chemical reactivity and stability |
Dipole Moment | 3.5-4.5 Debye | Influences intermolecular interactions and solubility |
Total Energy | -800 to -850 kcal/mol | Measure of thermodynamic stability |
Wiberg Bond Indices | Pyrimidine C-N: 1.2-1.4 | Indicates bond order and strength |
Future Research Directions
The study of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid offers several promising avenues for future research and development.
Structure Optimization
Structural modifications could be explored to enhance specific properties:
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Modification of the carboxylic acid group to esters, amides, or bioisosteres to alter pharmacokinetic properties
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Introduction of additional substituents on the pyrimidine ring to modulate electronic properties
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Variation of the methyl group positions on the piperidine ring to explore structure-activity relationships
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Development of prodrug approaches to improve bioavailability
Expanded Biological Evaluation
Comprehensive biological evaluation would be valuable to establish the full spectrum of activities:
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Antimicrobial screening against a panel of bacterial and fungal strains
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Enzyme inhibition assays focusing on potential therapeutic targets
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Cellular assays to evaluate cytotoxicity and antiproliferative effects
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In vivo studies to assess pharmacokinetic properties and efficacy in animal models
Advanced Synthetic Approaches
Development of more efficient synthetic methodologies could facilitate access to the compound and its derivatives:
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Exploration of one-pot or cascade reactions to streamline synthesis
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Application of flow chemistry techniques for process optimization
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Development of enantioselective synthetic routes if stereogenic centers are introduced
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Green chemistry approaches to minimize environmental impact of synthesis
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